Cas no 142623-90-3 (3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole)
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- 1H-Pyrazole, 3-(4-chlorophenyl)-5-(trifluoromethyl)-
- 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole
- 5-(4-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole
- AC1LE9QU
- CTK4C3211
- CTK6G9498
- Maybridge3_001960
- STOCK2S-26251
- SureCN1528316
- 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole, AldrichCPR
- SCHEMBL1528316
- SR-01000487880
- DB-015353
- CS-0080466
- EU-0044246
- STK806359
- AKOS005608163
- Bio3C7
- SR-01000487880-1
- DTXSID90352686
- MFCD02679510
- AT19470
- IDI1_013347
- 142623-90-3
- YEWZHKXOYAEAAS-UHFFFAOYSA-N
- HMS1436J02
-
- MDL: MFCD02679510
- Inchi: 1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
- InChI Key: YEWZHKXOYAEAAS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=C(C(F)(F)F)NN=1
Computed Properties
- Exact Mass: 246.01728
- Monoisotopic Mass: 246.0171604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033622-250mg |
5-(4-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole |
142623-90-3 | 97% | 250mg |
£75.00 | 2022-03-01 | |
| Fluorochem | 033622-1g |
5-(4-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole |
142623-90-3 | 97% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 033622-5g |
5-(4-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole |
142623-90-3 | 97% | 5g |
£493.00 | 2022-03-01 | |
| Fluorochem | 033622-25g |
5-(4-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole |
142623-90-3 | 97% | 25g |
£1477.00 | 2022-03-01 | |
| TRC | C275040-50mg |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 50mg |
$ 145.00 | 2022-04-28 | ||
| TRC | C275040-100mg |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 100mg |
$ 240.00 | 2022-04-28 | ||
| TRC | C275040-250mg |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 250mg |
$ 475.00 | 2022-04-28 | ||
| Chemenu | CM331972-1g |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 95%+ | 1g |
$271 | 2023-02-02 | |
| abcr | AB510075-1 g |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 1g |
€331.10 | 2022-08-31 | ||
| abcr | AB510075-5 g |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
142623-90-3 | 5g |
€950.50 | 2022-08-31 |
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Suppliers
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Introduction to 3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 142623-90-3)
3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, identified by its CAS number CAS No. 142623-90-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chlorophenyl and trifluoromethyl substituents imparts distinct electronic and steric characteristics, making it a versatile scaffold for medicinal chemistry investigations.
The compound's structure, featuring a pyrazole core, is a common motif in the synthesis of biologically active molecules. Pyrazoles have been widely studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The specific substitution pattern in 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole enhances its potential as a lead compound in the discovery of novel therapeutic agents.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their improved metabolic stability and binding affinity. The trifluoromethyl group, in particular, is known for its ability to enhance the bioavailability and efficacy of drug candidates. This feature has made compounds like 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole an attractive subject for further investigation.
The chlorophenyl moiety also contributes to the compound's pharmacological profile. Chlorophenyl derivatives have been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The combination of these substituents in 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole suggests a multifaceted interaction with biological targets, which could be exploited for therapeutic purposes.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Pyrazole derivatives, in particular, have shown promise in the development of new drugs targeting a wide range of diseases. The structural flexibility of the pyrazole ring allows for the introduction of diverse functional groups, enabling the design of molecules with tailored biological activities.
The synthesis of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework.
In addition to its synthetic significance, 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been explored in various preclinical studies. These studies aim to elucidate its mechanism of action and evaluate its potential as a therapeutic agent. Preliminary results indicate that the compound exhibits promising activity against certain disease models, warranting further investigation.
The pharmaceutical industry continues to invest heavily in the discovery of new drug candidates derived from heterocyclic compounds. The unique properties of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole make it a valuable asset in this endeavor. By leveraging cutting-edge chemical synthesis and biological evaluation techniques, researchers hope to unlock its full therapeutic potential.
The future prospects for 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole are bright, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new applications. As our understanding of molecular interactions continues to evolve, this compound is poised to play a crucial role in the next generation of pharmaceutical innovations.
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